7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O4/c1-11-9-16(23-28-11)24-18(12-5-3-2-4-6-12)17-19(25)14-10-13(22)7-8-15(14)27-20(17)21(24)26/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZARDMZBVZIRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that isoxazole derivatives, such as 7-fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, have been studied for their potential as cox-1 inhibitors. COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
Isoxazole derivatives have been shown to inhibit cox-1, potentially reducing the production of prostaglandins and thereby reducing inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting COX-1, leading to a decrease in prostaglandin production. This can result in downstream effects such as reduced inflammation and pain signaling.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential COX-1 inhibitory activity. By inhibiting COX-1, the compound could reduce the production of prostaglandins, leading to decreased inflammation and pain signaling.
Biological Activity
7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and specific case studies that highlight its efficacy.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound can be synthesized using starting materials that feature isoxazole and chromene moieties. The synthetic pathway often includes the use of reagents such as acid chlorides and bases to facilitate the formation of the desired heterocyclic structure.
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit anti-proliferative effects against various human cancer cell lines. For instance, a study on structurally similar compounds reported significant reductions in cell viability in MTT assays, indicating potential applications in cancer therapy . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: Summary of Anti-Proliferative Effects
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7-Fluoro... | A549 (Lung) | 5.4 | Apoptosis induction |
| 7-Fluoro... | MCF-7 (Breast) | 4.8 | Cell cycle arrest |
| 7-Fluoro... | HeLa (Cervical) | 6.0 | Apoptosis induction |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using human peripheral blood mononuclear cells (PBMCs) showed that it significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in response to lipopolysaccharide stimulation . This suggests a promising role in managing inflammatory conditions.
Table 2: Cytokine Inhibition Data
| Treatment | Cytokine | Inhibition (%) at 100 µg/mL |
|---|---|---|
| 7-Fluoro... | IL-6 | 85% |
| 7-Fluoro... | TNF-α | 79% |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and inflammation.
- Modulation of Signaling Pathways : It appears to interfere with signaling pathways related to cell survival and immune response.
- Induction of Oxidative Stress : Increased levels of reactive oxygen species (ROS) have been observed in treated cells, contributing to apoptosis.
Case Studies
A notable case study involved the application of this compound in a preclinical model of breast cancer. The administration resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The antiproliferative effects of 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been evaluated against various cancer cell lines. Studies suggest that this compound may inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study involving derivatives of pyrrole compounds demonstrated their effectiveness against human liver cancer (HepG2) and breast cancer (MCF-7) cells. The synthesized compounds showed higher activity compared to standard chemotherapy agents like doxorubicin .
2. Antimicrobial Properties
The isoxazole moiety in the compound has been linked to antimicrobial activity. Research on similar compounds indicates potential effectiveness against a range of bacteria and fungi.
Case Study:
A series of isoxazole derivatives were tested for their antibacterial activity, showing promising results against Gram-positive and Gram-negative bacteria. The structural features contributing to this activity are being investigated to optimize efficacy .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material could enhance the performance of electronic devices.
Table: Comparison of Structural Features and Applications
| Compound Name | Structural Features | Biological Activity | Application Area |
|---|---|---|---|
| This compound | Chromeno-pyrrole framework with fluorine and isoxazole | Anticancer, Antimicrobial | Organic Electronics |
| Isoxazole Derivative | Isoxazole ring | Antimicrobial | Pharmaceuticals |
| Pyrrole Derivative | Pyrrole core structure | Antitumor | Drug Development |
Comparison with Similar Compounds
Comparison with Structural Analogues
The chromeno[2,3-c]pyrrole-3,9-dione scaffold allows extensive structural modifications. Below is a comparative analysis of key analogues:
Table 1: Substituent Variations in Chromeno[2,3-c]pyrrole-3,9-dione Derivatives
Key Structural and Functional Differences
Position 1 Substituents: The phenyl group in the target compound offers simplicity and moderate lipophilicity, whereas 3-isopropoxyphenyl () introduces steric hindrance and ether functionality.
Position 2 Substituents :
- The 5-methylisoxazol-3-yl group (target compound) is compact and heteroaromatic, favoring π-π stacking. In contrast, 3-(4-morpholinyl)propyl () introduces a polar tertiary amine, likely improving solubility and bioavailability . Phenethyl () adds aromatic bulk but lacks hydrogen-bonding capacity .
Position 7 Halogens :
- Fluoro (target compound) provides electronegativity and metabolic resistance, whereas chloro () offers stronger electron-withdrawing effects. Methyl () reduces electronic effects but increases hydrophobicity .
Physicochemical and Pharmacological Implications
- Solubility : Morpholine-containing derivatives () exhibit higher aqueous solubility, whereas methyl/isoxazole groups (target compound) balance lipophilicity for membrane permeability .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer : Utilize multicomponent reactions (MCRs) to assemble the chromeno-pyrrole core. For example, combine 3-formylchromones with isocyanides and azodicarboxylates to form the fused heterocyclic system . Optimize solvent choice (e.g., DMF or THF) and temperature (80–120°C) to enhance yields. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign signals for fluorine (¹⁹F NMR) and protons (¹H/¹³C NMR) to confirm substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection .
- Differential Scanning Calorimetry (DSC) : Determine thermal stability and melting points under nitrogen flow .
Q. How do functional groups (e.g., fluoro, isoxazole) influence the compound’s reactivity?
- Methodological Answer : The electron-withdrawing fluoro group increases electrophilicity at the chromene ring, enabling nucleophilic substitutions. The 5-methylisoxazole moiety participates in cycloaddition reactions or hydrogen bonding with biological targets. Test reactivity via controlled reactions with hydrazine or Grignard reagents .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing derivatives?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to predict transition states and energetics of key reactions, such as cyclization or fluorination. Use software like Gaussian or ORCA to simulate solvent effects and identify optimal temperatures/pressures. Validate predictions with small-scale experiments .
Q. What strategies resolve contradictions in structural data from XRD vs. NMR analyses?
- Methodological Answer :
- Cross-Validation : Compare XRD-derived bond lengths/angles with NMR coupling constants (e.g., ) to confirm stereochemistry .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility that may explain discrepancies .
Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 5-methylisoxazole with morpholine or thiazole groups to alter hydrophilicity and target affinity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with enzymes (e.g., kinases) and prioritize derivatives for synthesis .
Q. What experimental controls are critical when analyzing thermal decomposition data (TGA/DSC)?
- Methodological Answer :
- Baseline Correction : Run empty crucible scans under identical conditions to subtract instrumental noise.
- Isothermal Holds : Perform stepwise heating (e.g., 10°C/min) to distinguish decomposition events from solvent evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
